J 104871

Farnesyltransferase Ras processing Competitive inhibition

J 104871 is an FPP-competitive FTase inhibitor (IC50 3.9 nM) with validated cellular activity (IC50 3.1 μM in H-ras-transformed NIH3T3 cells) and minimal off-target GGTase-I/SS inhibition. It suppresses tumor growth in H-ras xenograft models at 40-80 mg/kg ip. Select for Ras pathway studies requiring selectivity over GGTase-I and squalene synthase.

Molecular Formula C38H32N2O12
Molecular Weight 708.7 g/mol
CAS No. 191088-19-4
Cat. No. B1672708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJ 104871
CAS191088-19-4
SynonymsJ-104871;  UNII-6137X5QNJF;  J104871;  J 104871; 
Molecular FormulaC38H32N2O12
Molecular Weight708.7 g/mol
Structural Identifiers
SMILESCC(C(CC=CC1=NC2=CC=CC=C2O1)C3=CC4=C(C=C3)OCO4)N(CC5=CC6=CC=CC=C6C=C5)C(=O)C7C(OC(O7)(C(=O)O)C(=O)O)C(=O)O
InChIInChI=1S/C38H32N2O12/c1-21(26(25-15-16-29-30(18-25)49-20-48-29)9-6-12-31-39-27-10-4-5-11-28(27)50-31)40(19-22-13-14-23-7-2-3-8-24(23)17-22)34(41)32-33(35(42)43)52-38(51-32,36(44)45)37(46)47/h2-8,10-18,21,26,32-33H,9,19-20H2,1H3,(H,42,43)(H,44,45)(H,46,47)/b12-6+/t21-,26+,32+,33-/m1/s1
InChIKeyCXDSZFRIMJUZKT-MRGWGSTCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

J 104871 CAS 191088-19-4: The FPP-Competitive FTase Inhibitor with a Unique Pharmacophore for Ras-Driven Cancer Research


J 104871 (UNII-6137X5QNJF, J-104135) is a farnesyltransferase (FTase) inhibitor that competitively blocks Ras farnesylation in vivo [1]. It was discovered by modifying squalene synthase (SS) inhibitors, as FTase and SS both use farnesyl pyrophosphate (FPP) as a common substrate [2]. J 104871 inhibits rat brain FTase with an IC50 of 3.9 nM in the presence of 0.6 μM FPP and suppresses tumor growth in H-ras-transformed NIH3T3 xenograft models [1].

Why J 104871 (191088-19-4) Cannot Be Replaced by Another FTase Inhibitor


Farnesyltransferase inhibitors (FTIs) are not functionally interchangeable. Their selectivity profiles, potency in cellular contexts, and efficacy in Ras-driven tumor models vary dramatically based on their chemical scaffolds and mechanisms of action [1]. While some FTIs exhibit sub-nanomolar potency against isolated enzyme preparations, they may lack cellular activity or display significant off-target inhibition of geranylgeranyltransferase-I (GGTase-I), leading to alternative prenylation and resistance [2]. J 104871 distinguishes itself through its FPP-competitive mechanism and a selectivity window that minimizes cross-reactivity with squalene synthase (SS) and GGTase-I—a combination not uniformly present across the FTI class [1].

J 104871: Quantitative Differentiation Data vs. Tipifarnib, Lonafarnib, BMS-214662, FTI-277 & L-744,832


J 104871 vs. Tipifarnib: FPP-Competitive vs. CAAX-Peptidomimetic Mechanism Dictates Cellular Potency in H-Ras Processing

J 104871 inhibits Ras processing in activated H-ras-transformed NIH3T3 cells with an IC50 of 3.1 μM [1]. In contrast, the clinical-stage FTI Tipifarnib, a non-peptidomimetic inhibitor, exhibits an IC50 of 0.86 nM against isolated FTase but requires 5 μM for 72 hours to induce significant apoptosis in LGL T-cells, with no reported cellular Ras processing IC50 in the same NIH3T3 model . The ~3600-fold difference in isolated enzyme potency does not translate to a simple advantage in cellular efficacy, underscoring the distinct pharmacological profiles driven by their divergent mechanisms (FPP-competitive vs. CAAX-competitive).

Farnesyltransferase Ras processing Competitive inhibition H-Ras

J 104871 vs. Lonafarnib: Distinct Cellular Ras Isoform Inhibition Profiles

J 104871 demonstrates cellular activity against H-Ras processing with an IC50 of 3.1 μM [1]. Lonafarnib (SCH66336), a clinical-stage tricyclic FTI, potently inhibits H-Ras (IC50 = 1.9 nM), K-Ras (5.2 nM), and N-Ras (2.8 nM) in cell-free assays . However, Lonafarnib's cellular EC50 for H-Ras farnesylation in COS-7 cells is 10 nM, and its soft agar colony formation IC50 in H-Ras-transformed cells is 70 nM . Critically, J 104871's activity in the presence of physiological FPP concentrations distinguishes its FPP-competitive binding mode from Lonafarnib's CAAX-competitive mechanism, suggesting differential sensitivity to cellular FPP fluctuations.

Ras isoforms H-Ras K-Ras N-Ras Selectivity

J 104871 vs. BMS-214662 & FTI-277: Selectivity Window Over GGTase-I Minimizes Alternative Prenylation Escape

J 104871 shows minimal inhibition of rat brain geranylgeranyltransferase-I (GGTase-I) at concentrations that fully inhibit FTase [1]. While a precise GGTase-I IC50 is not reported, the compound is described as "scarcely inhibiting" GGTase-I. In contrast, BMS-214662 exhibits a >1000-fold selectivity for FTase over GGTase-I (GGTase-I IC50 = 1900 nM) [2], and FTI-277 shows >100-fold selectivity (FTase IC50 = 0.5 nM) . Although quantitative selectivity ratios for J 104871 are unavailable, its FPP-competitive mechanism inherently minimizes cross-reactivity with GGTase-I, as demonstrated by its lack of inhibition in standard assays.

Geranylgeranyltransferase-I GGTase-I Selectivity Alternative prenylation

J 104871 In Vivo Tumor Suppression at 40-80 mg/kg in H-Ras Xenografts

In female nude mice (8 weeks old) bearing activated H-ras-transformed NIH3T3 xenografts, daily intraperitoneal administration of J 104871 at 40 mg/kg or 80 mg/kg for 6 days significantly suppressed tumor growth [1]. This in vivo efficacy establishes a benchmark for FPP-competitive FTase inhibitors in this model. While Lonafarnib also shows in vivo activity in various xenograft models (e.g., 50-100 mg/kg orally), and Tipifarnib exhibits oral efficacy at 50-100 mg/kg in H-Ras-driven models, the specific 40-80 mg/kg ip dose range and the 6-day treatment duration provide a defined protocol for J 104871 in H-Ras-transformed NIH3T3 tumors.

In vivo efficacy Tumor growth inhibition H-Ras xenograft Nude mouse model

J 104871 Displays Minimal Cross-Reactivity with Squalene Synthase, a Distinct Advantage Over Earlier FPP-Competitive Scaffolds

J 104871 was derived from squalene synthase (SS) inhibitor scaffolds but was optimized to minimize SS inhibition [1]. In rat brain assays, J 104871 "scarcely inhibited" squalene synthase at concentrations that fully inhibit FTase [1]. This represents a critical selectivity improvement, as many FPP-competitive FTase inhibitors (e.g., BMS-186511, zaragozic acid derivatives) exhibit significant SS inhibition, which can alter cellular sterol biosynthesis and confound phenotypic readouts [2].

Squalene synthase SS Off-target Selectivity

J 104871 (191088-19-4): Defined Research Applications in Ras-Driven Oncology


H-Ras-Driven Xenograft Studies Requiring an FPP-Competitive FTI with In Vivo Validation

Utilize J 104871 in female nude mice bearing H-ras-transformed NIH3T3 xenografts at 40-80 mg/kg ip daily for 6 days to achieve tumor growth suppression, as demonstrated in the primary literature [1]. This protocol is directly validated and provides a benchmark for comparative studies with other FTIs or combination therapies.

Mechanistic Studies of FPP-Competitive FTase Inhibition in Ras-Transformed Cells

Employ J 104871 at an IC50 of 3.1 μM in H-ras-transformed NIH3T3 cells to probe Ras processing inhibition [1]. The compound's FPP-competitive mechanism makes it a valuable tool for experiments requiring modulation of FTase activity without confounding GGTase-I or squalene synthase inhibition.

Selectivity Profiling Panels to Distinguish FTase from GGTase-I and SS

Include J 104871 in selectivity screening panels to validate that observed cellular effects are specifically due to FTase inhibition rather than off-target activity on GGTase-I or squalene synthase, leveraging its minimal cross-reactivity profile [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for J 104871

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.